(2-Bromo-3-chlorophenyl)methanamine
Description
(2-Bromo-3-chlorophenyl)methanamine is a halogenated aromatic amine with the molecular formula C₇H₇BrClN and an estimated molecular weight of 220.5 g/mol. This compound features a bromine atom at the ortho (2nd) position and a chlorine atom at the meta (3rd) position on the phenyl ring, attached to a methanamine group. Halogenated methanamines are frequently utilized in medicinal chemistry due to their ability to modulate electronic and steric properties, influencing bioactivity and metabolic stability .
Properties
Molecular Formula |
C7H7BrClN |
|---|---|
Molecular Weight |
220.49 g/mol |
IUPAC Name |
(2-bromo-3-chlorophenyl)methanamine |
InChI |
InChI=1S/C7H7BrClN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H,4,10H2 |
InChI Key |
XGMKXZRVMQAJMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Br)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination and Chlorination: The synthesis of (2-Bromo-3-chlorophenyl)methanamine typically involves the bromination and chlorination of benzene derivatives. The process starts with the chlorination of benzene to form chlorobenzene, followed by bromination to introduce the bromine atom at the desired position.
Amination: The next step involves the introduction of the methanamine group. This can be achieved through a nucleophilic substitution reaction where the halogenated benzene derivative reacts with methanamine under controlled conditions.
Industrial Production Methods: Industrial production of (2-Bromo-3-chlorophenyl)methanamine involves similar synthetic routes but on a larger scale. The reactions are carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (2-Bromo-3-chlorophenyl)methanamine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of (2-Bromo-3-chlorophenyl)methanamine can be formed.
Oxidation and Reduction Products: The major products include oxidized or reduced forms of the original compound, such as alcohols, ketones, or amines.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: (2-Bromo-3-chlorophenyl)methanamine is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: The compound is studied for its potential use in the development of new drugs and therapeutic agents.
Industry:
Chemical Manufacturing: It is used in the production of various chemicals and materials, including dyes, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of (2-Bromo-3-chlorophenyl)methanamine involves its interaction with specific molecular targets. The methanamine group can act as a nucleophile, participating in various chemical reactions. The presence of bromine and chlorine atoms can influence the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below compares (2-Bromo-3-chlorophenyl)methanamine with four key analogs, highlighting substituent effects:
Electronic and Steric Effects
- Halogen Type: Bromine (Br) and chlorine (Cl) are electron-withdrawing groups, reducing the basicity of the amine group compared to non-halogenated analogs.
- Substituent Position : The ortho -Br and meta -Cl in the target compound create steric hindrance near the amine group, which may limit reactivity in certain substitution reactions. In contrast, para -substituted analogs (e.g., 4-Cl in ) exhibit less steric strain, favoring interactions with biological targets .
- Trifluoromethyl (CF₃) : The CF₃ group in is a stronger electron-withdrawing substituent than Cl or Br, significantly lowering the amine’s pKa and enhancing lipophilicity, which is advantageous in blood-brain barrier penetration for CNS drugs .
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